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Compound of Interest

Compound Name: N-Fmoc-O-benzyl-L-tyrosine

Cat. No.: B557360 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the core

features and applications of N-Fmoc-O-benzyl-L-tyrosine in peptide synthesis and beyond.

N-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(Bzl)-

OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis

(SPPS). Its unique combination of a base-labile α-amino protecting group (Fmoc) and an acid-

labile side-chain protecting group (benzyl) offers orthogonal protection, enabling the precise

and efficient assembly of complex peptide sequences. This technical guide provides a

comprehensive overview of its key features, quantitative data, experimental protocols, and

relevant chemical pathways to empower researchers in its effective application.

Core Features and Applications
Fmoc-Tyr(Bzl)-OH serves as a fundamental building block for introducing tyrosine residues into

synthetic peptides. The Fmoc group provides robust protection for the α-amino group, which

can be selectively removed under mild basic conditions, typically with piperidine, without

affecting the acid-labile benzyl ether protecting the phenolic hydroxyl group of the tyrosine side

chain.[1] This orthogonality is crucial for the stepwise elongation of the peptide chain in Fmoc-

based SPPS.[2][3]

The benzyl group on the tyrosine side chain prevents undesirable side reactions, such as O-

acylation, during the coupling steps.[4] While generally stable, the benzyl group can be

susceptible to acid-catalyzed migration to the 3-position of the tyrosine ring, a potential side

reaction that can be minimized by careful selection of cleavage conditions.[5] Its removal is
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typically achieved during the final cleavage of the peptide from the solid support using strong

acids like trifluoroacetic acid (TFA).[6]

The primary applications of Fmoc-Tyr(Bzl)-OH are in:

Solid-Phase Peptide Synthesis (SPPS): As a standard building block for peptides containing

tyrosine, which is often crucial for biological activity and structural integrity.[7][8]

Drug Development: In the synthesis of peptide-based therapeutics, where tyrosine residues

can play a role in receptor binding and signaling.

Bioconjugation: Facilitating the synthesis of peptides that can be further modified for targeted

drug delivery or diagnostic purposes.[8]

Quantitative Data
A summary of the key quantitative data for N-Fmoc-O-benzyl-L-tyrosine is presented in the

table below for easy reference and comparison.

Property Value References

Chemical Formula C₃₁H₂₇NO₅ [9][10]

Molecular Weight 493.55 g/mol [10]

CAS Number 71989-40-7 [9][10]

Appearance White to off-white powder [9]

Melting Point 157-161 °C [10]

Optical Rotation
[α]²⁰/D −16.0±2.5°, c = 1% in

DMF
[10]

Purity (HPLC) ≥98.0% [9][10]

Solubility

Soluble in DMF, DMSO, and

other common organic

solvents used in peptide

synthesis.
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Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving

N-Fmoc-O-benzyl-L-tyrosine in solid-phase peptide synthesis.

Resin Loading (Attachment of the First Amino Acid)
This protocol describes the loading of the first Fmoc-protected amino acid onto a Wang resin. If

N-Fmoc-O-benzyl-L-tyrosine is not the C-terminal residue, this step would be performed with

the C-terminal amino acid of the target peptide.

Resin Swelling: Swell the Wang resin (1 eq) in N,N-dimethylformamide (DMF) for at least 1

hour in a reaction vessel.

Activation of Fmoc-Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (3 eq) and

1-hydroxybenzotriazole (HOBt) (3 eq) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 eq)

and allow the mixture to pre-activate for 10-20 minutes at room temperature.

Coupling: Drain the DMF from the swelled resin and add the activated Fmoc-amino acid

solution. Agitate the mixture at room temperature for 2-4 hours.

Washing: Wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times),

and methanol (3 times).

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin,

treat the resin with a capping mixture of acetic anhydride, pyridine, and DCM (e.g., 1:8:8

v/v/v) for 30 minutes.

Final Washing: Wash the resin as described in step 4 and dry under vacuum.

Solid-Phase Peptide Synthesis Cycle
The following protocol outlines the iterative steps of deprotection and coupling for elongating

the peptide chain.

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
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Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

Agitate for 5-10 minutes at room temperature. Drain the solution.

Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another

15-20 minutes.

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5

times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

Fmoc-NH-Peptide-Resin

Carbanion Intermediate

Base (Piperidine)

Piperidine
(20% in DMF)

Dibenzofulveneβ-elimination

H₂N-Peptide-Resin

DBF-Piperidine AdductTrapped by Piperidine

Click to download full resolution via product page

Fmoc Deprotection Mechanism

This protocol describes the coupling of N-Fmoc-O-benzyl-L-tyrosine (or another Fmoc-amino

acid) to the deprotected N-terminus of the growing peptide chain.

Activation of Fmoc-Tyr(Bzl)-OH: In a separate vial, dissolve N-Fmoc-O-benzyl-L-tyrosine
(3-5 eq), a coupling agent such as HATU (2.9 eq) or HBTU (3 eq), and HOBt (3 eq) in DMF.

Add a base like N,N-diisopropylethylamine (DIPEA) (6 eq). Allow the mixture to pre-activate

for 5-10 minutes.[12][13]

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the

mixture for 1-2 hours at room temperature.

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the

completion of the coupling reaction (i.e., the absence of free primary amines). If the test is

positive, a second coupling may be necessary.
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Solid-Phase Peptide Synthesis Workflow
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Cleavage and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the

simultaneous removal of the O-benzyl and other acid-labile side-chain protecting groups.

Final Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed by following the

deprotection protocol described in section 2.1.

Resin Preparation: Wash the peptide-resin with DCM (3 times) and dry it thoroughly under

vacuum.

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A

common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol

(82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler mixture of

TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) may suffice.[6][12]

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a fume hood. Allow

the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by

adding the filtrate to a large volume of cold diethyl ether.

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and

dry under vacuum.

Analysis and Purification
Purity Analysis by HPLC
The purity of the crude peptide should be assessed by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Column: A C18 column is typically used.[14][15]

Mobile Phase A: 0.1% TFA in water.[16]

Mobile Phase B: 0.1% TFA in acetonitrile.[16]
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Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute

the peptide and impurities. A typical gradient might be 5-95% B over 30 minutes.

Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm

(for aromatic residues like tyrosine).[14][15]

Characterization by Mass Spectrometry
The identity of the synthesized peptide is confirmed by mass spectrometry (MS), which

provides the molecular weight of the product.[17][18]

Purification
If the crude peptide does not meet the desired purity, it can be purified using preparative RP-

HPLC under similar conditions as the analytical separation.[16][19] Fractions containing the

pure peptide are collected, pooled, and lyophilized to obtain the final product as a white

powder.

Potential Side Reactions
Researchers should be aware of potential side reactions when using Fmoc-Tyr(Bzl)-OH:

Acid-Catalyzed Benzyl Group Migration: During final cleavage with strong acid, the benzyl

group can migrate from the oxygen to the C3 position of the tyrosine ring. This can be

minimized by using appropriate scavengers in the cleavage cocktail and optimizing the

cleavage time.[5]

Incomplete Deprotection or Coupling: These can lead to deletion sequences or truncated

peptides. Monitoring each step with a qualitative test like the Kaiser test is recommended.

Racemization: While less common with urethane-based protecting groups like Fmoc,

racemization can occur, especially with certain coupling reagents or prolonged activation

times.

By understanding the fundamental properties and adhering to optimized protocols, researchers

can effectively utilize N-Fmoc-O-benzyl-L-tyrosine to synthesize a wide range of peptides for

various scientific and therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b557360#key-features-of-n-fmoc-o-benzyl-l-tyrosine-
for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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